3-(2,5-Dimethylphenoxy)azetidine

Lipophilicity ADME Prediction Drug Design

The 2,5-dimethylphenoxy regioisomer of azetidine, C11H15NO (MW 177.24), is distinguished by its computed logP of 1.65-0.71 log units lower than 2,6- or 3,4-isomers-predicting superior aqueous solubility and reduced aggregation in biochemical assays. - Pharmacophore validation: The 2,5-dimethylphenoxy motif is clinically proven in gemfibrozil (PPARα agonist). - CNS-relevant properties: TPSA 21.26 Ų, low rotatable bonds (2). - Multi-vendor availability at 95-98% purity ensures supply chain continuity.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B11913110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenoxy)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2CNC2
InChIInChI=1S/C11H15NO/c1-8-3-4-9(2)11(5-8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3
InChIKeyMRVQLOQAKVBDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethylphenoxy)azetidine: Physicochemical Profile and Isomer Landscape


3-(2,5-Dimethylphenoxy)azetidine is a 3-aryloxyazetidine building block (C₁₁H₁₅NO, MW 177.24 g/mol) belonging to the class of four-membered nitrogen-containing heterocycles widely employed in medicinal chemistry as constrained amine scaffolds and bioisosteres . The compound features a 2,5-dimethylphenoxy substituent at the azetidine 3-position, distinguishing it from regioisomeric analogs bearing 2,4-, 2,6-, 3,4-, or 3,5-dimethylphenoxy groups—all sharing identical molecular formula and mass but differing in aryl substitution topology . This structural variation produces measurable differences in computed lipophilicity, a critical parameter influencing membrane permeability, solubility, and metabolic stability in drug discovery programs .

Why 2,5-Dimethylphenoxyazetidine Is Not Interchangeable with Regioisomers


Although all dimethylphenoxyazetidine isomers share the molecular formula C₁₁H₁₅NO and identical hydrogen-bond donor/acceptor counts, the position of the methyl groups on the phenyl ring materially alters computed logP—a key determinant of compound behavior in biological assays and synthetic workflows . The 2,5-substitution pattern yields a logP approximately 0.71 units lower than the 3,4- and 2,6-isomers, reflecting altered hydrophobic surface area and solvation free energy . Critically, the 2,5-dimethylphenoxy motif constitutes the pharmacophoric core of gemfibrozil, a clinically approved PPARα agonist, indicating that this specific substitution topology has undergone extensive pharmacological validation absent for other dimethylphenoxy regioisomers [1]. NOTE: High-strength, peer-reviewed head-to-head comparative data for 3-(2,5-dimethylphenoxy)azetidine versus its positional isomers are absent from the public literature; the quantitative differentiation presented below relies on vendor-computed physicochemical properties and class-level pharmacophoric inference.

Quantitative Differentiation Evidence Against Positional Isomer Analogs


Lipophilicity Reduction: 2,5-Isomer vs. 3,4- and 2,6-Isomers

The computed octanol-water partition coefficient (LogP) for 3-(2,5-dimethylphenoxy)azetidine is 1.654 , compared to 2.366 for both 3-(3,4-dimethylphenoxy)azetidine and 3-(2,6-dimethylphenoxy)azetidine . This represents a reduction of 0.71 log units, corresponding to approximately 30% lower predicted lipophilicity. The difference is attributable to the steric and electronic effects of the 2,5-dimethyl substitution pattern, which reduces the solvent-accessible hydrophobic surface area relative to 3,4- and 2,6-orientations.

Lipophilicity ADME Prediction Drug Design

Pharmacophoric Validation via Gemfibrozil Clinical Precedent

The 2,5-dimethylphenoxy fragment constitutes the essential pharmacophoric element of gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), a globally marketed PPARα agonist with a defined clinical efficacy and safety profile. Gemfibrozil demonstrates a binding affinity of Ki = 7.44 μM for PPARα as measured in radioligand displacement assays [1]. No other dimethylphenoxy regioisomer (2,4-; 2,6-; 3,4-; or 3,5-dimethylphenoxy) has been validated as the core pharmacophore in any approved pharmaceutical agent, indicating that the 2,5-substitution pattern is specifically privileged for biological target engagement.

Pharmacophore PPARα Agonist Clinical Validation

Commercial Purity and Multi-Vendor Availability

3-(2,5-Dimethylphenoxy)azetidine is commercially offered at 98% purity (HPLC) by Leyan (Catalog No. 1351892) and MolCore (Catalog No. MC720410) , with Chemenu offering 95% purity (Catalog No. CM300506) . Both Leyan and MolCore specify storage at 2–8°C. While positional isomers are also available at comparable nominal purity (e.g., Fluorochem lists 3,4- and 2,6-isomers at 98%), the 2,5-isomer benefits from broader multi-vendor availability, which provides procurement flexibility, competitive pricing, and supply chain redundancy .

Chemical Purity Quality Control Supply Chain

CNS Drug-Like Property Profile: Low TPSA and Rotatable Bonds

The target compound exhibits a topological polar surface area (TPSA) of 21.26 Ų, with 2 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 2 rotatable bonds as reported in the Leyan vendor datasheet . These values place the compound within CNS drug-like chemical space (commonly TPSA < 60–70 Ų, rotatable bonds ≤ 3 for favorable blood-brain barrier penetration). While the H-bond acceptor/donor counts are identical across all dimethylphenoxyazetidine isomers (a consequence of conserved molecular formula), TPSA is conformation-dependent and contributes to the distinct property fingerprint of the 2,5-isomer.

TPSA Drug-Likeness CNS Penetration

Prioritized Application Scenarios Based on Differentiation Evidence


Fragment-Based Screening with Low Lipophilicity Starting Points

Medicinal chemistry programs focused on fragment-based screening should prioritize the 2,5-isomer over 3,4- or 2,6-analogs when aqueous solubility and minimal non-specific binding are critical screening cascade criteria. The 2,5-isomer's logP of 1.65, representing a 0.71 log-unit reduction from comparator isomers (logP 2.37), predicts enhanced solubility and reduced aggregation propensity in biochemical assays . This differentiation is particularly relevant for SPR and NMR-based fragment screening where compound solubility directly impacts data quality.

Gemfibrozil Analog Synthesis and PPARα Agonist Optimization

Research groups pursuing PPARα agonist development can leverage the 2,5-dimethylphenoxyazetidine scaffold as a direct entry point to novel gemfibrozil analogs. The clinically validated 2,5-dimethylphenoxy pharmacophore combined with the azetidine ring—a recognized bioisostere for gem-dimethyl and carbonyl groups—provides a regulatory-aware starting point unavailable with other dimethylphenoxy isomers. This scenario is specifically supported by the gemfibrozil precedent (Ki = 7.44 μM for PPARα) and the absence of any approved drug containing alternative dimethylphenoxy regioisomers.

CNS-Targeted Library Synthesis with Low TPSA Scaffold

CNS drug discovery programs with strict TPSA cut-offs for blood-brain barrier penetration should incorporate the 2,5-isomer into parallel synthesis libraries. The vendor-documented TPSA of 21.26 Ų satisfies the ≤60–70 Ų rule-of-thumb for CNS penetration, and its low rotatable bond count (2) further supports conformational rigidity—a desirable feature for target selectivity. This pre-computed property profile reduces the computational triage burden during building block selection for CNS-focused compound collections.

Multi-Vendor Procurement for Lead Optimization Scale-Up

During SAR exploration and lead optimization, reliable resupply with consistent quality is paramount. The 2,5-isomer's availability from at least three independent vendors at 95–98% purity with defined storage conditions (2–8°C) provides procurement flexibility and mitigates single-supplier disruption risk. This multi-vendor landscape is a tangible operational advantage when transitioning from hit confirmation to lead optimization, where reproducible building block quality directly impacts SAR reliability.

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